molecular formula C5H12N2OS B12975941 N-(2-Aminoethyl)-2-(methylthio)acetamide

N-(2-Aminoethyl)-2-(methylthio)acetamide

Cat. No.: B12975941
M. Wt: 148.23 g/mol
InChI Key: MBVLVWZWTMANTQ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-(methylthio)acetamide (CAS 1178078-81-3) is an organic compound with the molecular formula C5H12N2OS and a molecular weight of 148.23 g/mol . This chemical features both a primary amine and a methylthio-acetamide group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. As an acetamide derivative, this compound serves as a versatile intermediate in the synthesis of more complex molecules . Its structure suggests potential application in the development of peptide mimetics and as a precursor in chemoselective ligation strategies, which are fundamental for constructing large peptides and proteins from smaller, unprotected fragments in aqueous solution . Researchers may employ this compound in the design and synthesis of novel compounds for various research fields, including pharmacology and chemical biology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methylsulfanylacetamide

InChI

InChI=1S/C5H12N2OS/c1-9-4-5(8)7-3-2-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

MBVLVWZWTMANTQ-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)NCCN

Origin of Product

United States

Preparation Methods

Amino Group Protection

  • Purpose: Protect the primary amino group of the aminoethyl moiety to avoid unwanted side reactions during amidation.
  • Typical reagents: tert-Butyl dicarbonate (Boc2O) is commonly used to form Boc-protected amino esters.
  • Conditions: Reaction is carried out in an ether solvent (e.g., tetrahydrofuran, methyl tertiary butyl ether) under mild alkaline conditions (e.g., sodium carbonate or N-methylmorpholine) at temperatures ranging from 0 to 30 °C.
  • Example: Glycine methyl ester hydrochloride is reacted with tert-Butyl dicarbonate in the presence of alkali to yield Boc-glycine methyl ester with yields above 95% and purity >98% by GC analysis.

Amidation Reaction

  • Purpose: Formation of the amide bond between the protected amino acid derivative and the methylthio-containing amine.
  • Typical reagents: Boc-protected amino ester and dimethylamine or methylthio-substituted amines.
  • Solvents: Ether solvents such as tetrahydrofuran (THF), methyl tertiary butyl ether, or 2-methyltetrahydrofuran.
  • Conditions: Reaction under pressure (0.1–1.0 MPa) and moderate temperatures (30–60 °C) for 18–24 hours.
  • Outcome: Formation of N,N-dimethyl-Boc-protected amide intermediate with yields around 90–95% and high purity.

Deprotection and Salt Formation

  • Purpose: Removal of the Boc protecting group to liberate the free amine and formation of the hydrochloride salt for stability and isolation.
  • Reagents: Acidic conditions using hydrogen chloride in methanol, ethanol, or esters such as isopropyl acetate or ethyl acetate.
  • Conditions: Reaction at 30–45 °C for 1 hour, followed by cooling and crystallization.
  • Outcome: Isolation of the target amide hydrochloride salt with yields around 90% and purity >99%.

Representative Preparation Process (Adapted from Patent CN102351733B)

Step Reagents & Conditions Yield (%) Purity (GC %) Notes
1. Amino Protection Glycine methyl ester hydrochloride + tert-Butyl dicarbonate, Na2CO3, THF, 0–30 °C, 2 h 95–96 98.8 Boc-glycine methyl ester obtained
2. Amidation Boc-glycine methyl ester + dimethylamine, THF or MTBE, 30–60 °C, 0.1–1.0 MPa, 18–24 h 90–94 98.6–98.8 N,N-dimethyl-Boc amide intermediate
3. Deprotection N,N-dimethyl-Boc amide + HCl in MeOH or EtOAc, 30–45 °C, 1 h 90–91 99.0–99.2 2-amino-dimethyl acetamide hydrochloride

This method is scalable, uses readily available raw materials, and operates under mild conditions with minimal waste generation. The process is suitable for large-scale industrial production.

Alternative Amidation via Acyl Chloride Intermediate

While the above method uses protected amino esters and amines, another common approach for amide synthesis involves:

This method is widely used for related compounds and offers advantages in reaction control and product isolation.

Example: Synthesis of related acetamides via conversion of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by reaction with an amine in THF with triethylamine as base, yielding the amide product after filtration and crystallization.

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts confirm the structure of intermediates and final products, e.g., methyl protons of Boc groups at δ ~1.38 ppm, methylene protons at δ ~3.5–3.9 ppm, and amino protons at δ ~5.0 ppm.
  • Gas Chromatography (GC): Purity consistently above 98% for intermediates and above 99% for final products.
  • Yields: Overall yields for the three-step process range from 78% to 82%, indicating efficient conversion and minimal side reactions.
  • Crystallization: Final products are isolated as hydrochloride salts with high crystallinity and stability.

Summary Table of Key Parameters

Parameter Step 1: Protection Step 2: Amidation Step 3: Deprotection
Temperature (°C) 0–30 (optimal 15–20) 30–60 (optimal 40–45) 30–60 (optimal 40–45)
Pressure (MPa) Atmospheric 0.1–1.0 (optimal 0.4–0.8) Atmospheric
Solvent THF, MTBE, Methylene chloride THF, 2-MeTHF, MTBE EtOAc, Isopropyl acetate
Reagent Molar Ratios Glycine methyl ester: Boc2O = 1:1–2 Boc-ester: dimethylamine = 1:10–25 Amide intermediate: HCl = 1:3–5
Reaction Time (h) 1–2 18–24 1
Yield (%) 95–96 90–94 90–91
Purity (GC %) >98.8 >98.6 >99.0

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-(methylthio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as triethylamine to neutralize the generated acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-(methylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(methylthio)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Aminoethyl)-2-(hexylthio)acetamide (SNP5)

  • Structure : Features a hexylthio (-S-C₆H₁₃) group instead of methylthio.
  • Key Differences :
    • Alkyl Chain Length : The longer hexyl chain enhances hydrophobicity, improving interactions with aromatic systems like tryptophan (Trp).
    • Applications : SNP5 acts as a fluorescent sensor for l-Trp via multisupramolecular interactions (H-bonding, π-π stacking) .
  • Notable Findings: The aminoethyl group in both compounds facilitates hydrogen bonding, but the hexylthio group in SNP5 increases binding specificity for Trp compared to shorter alkyl chains .

Oxamyl (N,N-Dimethyl-2-methylcarbamoyloxyimino-(methylthio)acetamide)

  • Structure: Contains a methylcarbamoyloxyimino group (-O-N=C-O-) alongside methylthio.
  • Key Differences: Bioactivity: Oxamyl is a broad-spectrum pesticide (insecticide/nematicide), whereas the aminoethyl group in the target compound suggests non-pesticidal applications (e.g., sensing). Reactivity: The carbamoyloxyimino group in Oxamyl enhances electrophilicity, critical for acetylcholinesterase inhibition .

Thiazolyl and Thiadiazolyl Acetamides

  • Examples: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide ()
  • Key Differences: Aromatic vs. Aliphatic Substituents: Thiazolyl/thiadiazolyl groups introduce aromaticity and planar geometry, enhancing coordination ability (e.g., as ligands in metal complexes) .

Pyridine-Containing Acetamides

  • Example: 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide ()
  • Key Differences: Electronic Effects: The pyridine ring enables π-π stacking and hydrogen bonding with enzymes (e.g., SARS-CoV-2 main protease). Bioactivity: The cyanophenyl group enhances binding affinity (-22 kcal/mol), whereas the methylthio group in the target compound may prioritize thioether-specific interactions .

Physicochemical and Functional Properties Comparison

Compound Name Key Functional Groups Applications Notable Properties Reference
N-(2-Aminoethyl)-2-(methylthio)acetamide -NHCH₂CH₂NH₂, -SMe Supramolecular sensing (hypothetical) Hydrogen bonding, moderate hydrophobicity -
SNP5 -NHCH₂CH₂NH₂, -S-C₆H₁₃ Fluorescent l-Trp detection High specificity via hydrophobic/π interactions
Oxamyl -SMe, -O-N=C-O- Pesticide Electrophilic reactivity, enzyme inhibition
Thiazolyl acetamides Thiazole ring, -Cl substituents Antimicrobial agents, ligands Aromatic coordination, structural rigidity

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